molecular formula C12H15NO2 B11896250 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B11896250
M. Wt: 205.25 g/mol
InChI Key: FDKXBPNANDMUCI-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially saturated, with an ethyl group at the first position and a carboxylic acid group at the fifth position. Tetrahydroquinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethyl group and the carboxylic acid group at specific positions on the quinoline ring makes this compound unique, influencing its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline-5-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-2-13-8-4-6-9-10(12(14)15)5-3-7-11(9)13/h3,5,7H,2,4,6,8H2,1H3,(H,14,15)

InChI Key

FDKXBPNANDMUCI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C(C=CC=C21)C(=O)O

Origin of Product

United States

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